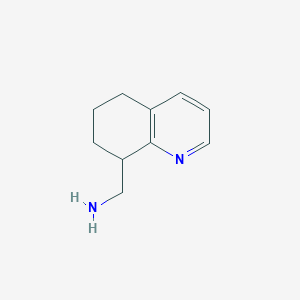
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine
Overview
Description
“(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” is 1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2 . This indicates that the compound has a tetrahydroquinoline core with a methanamine group attached to the 8-position.Physical And Chemical Properties Analysis
“(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” has a predicted boiling point of 298.3±20.0 °C and a predicted density of 1.051±0.06 g/cm3 . The compound also has a predicted pKa value of 9.56±0.29 , indicating that it can act as a base in chemical reactions.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine, also known as 5,6,7,8-tetrahydroquinolin-8-ylmethanamine:
Antiproliferative Activity in Cancer Research
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine: has shown significant antiproliferative activity against various cancer cell lines. Research has demonstrated its effectiveness in inhibiting the growth of human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). The compound’s ability to induce mitochondrial membrane depolarization and cellular ROS production highlights its potential as a therapeutic agent in cancer treatment .
Chiral Synthesis and Enantiomeric Studies
The compound is valuable in the field of chiral synthesis, where its enantiomers are studied for their distinct biological activities. Chiral molecules like (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine are crucial in pharmaceutical research due to their specific interactions with biological targets. Studies have focused on synthesizing and evaluating the pharmacological properties of its enantiomers to understand their impact on biological systems .
Medicinal Chemistry and Drug Development
In medicinal chemistry, (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine serves as a building block for the development of new therapeutic agents. Its structural framework is utilized to design and synthesize novel compounds with potential medicinal properties. Researchers have explored its derivatives for various pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects .
Neuroprotective Agents
The compound has been investigated for its neuroprotective properties. Studies suggest that derivatives of (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine can protect neuronal cells from oxidative stress and apoptosis. This makes it a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Organic Synthesis and Catalysis
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine: is also used in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Researchers utilize this compound to develop new catalytic processes and improve existing ones .
Material Science and Polymer Chemistry
In material science, the compound is explored for its potential applications in polymer chemistry. Its derivatives can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for industrial and technological uses .
Agricultural Chemistry
The compound’s derivatives have been studied for their potential use in agricultural chemistry. Researchers have investigated its role in developing new agrochemicals, including pesticides and herbicides, that are more effective and environmentally friendly. Its unique chemical properties make it a suitable candidate for enhancing crop protection and yield .
Environmental Science
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine: is also relevant in environmental science, where its derivatives are studied for their potential in pollution control and remediation. The compound’s ability to interact with various pollutants makes it a candidate for developing new methods to remove contaminants from water and soil .
Safety and Hazards
The safety information for “(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYDESWTDPRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



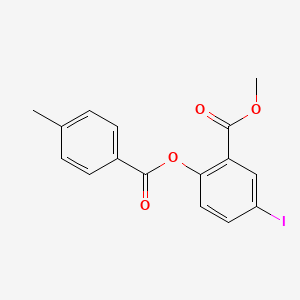
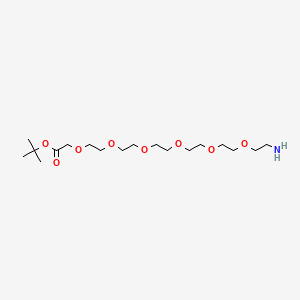



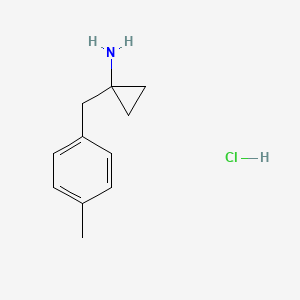
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

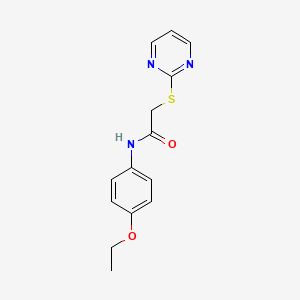

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
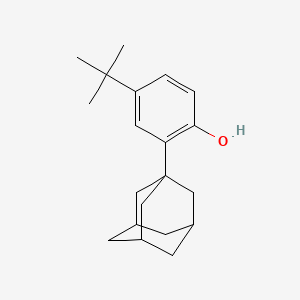
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)